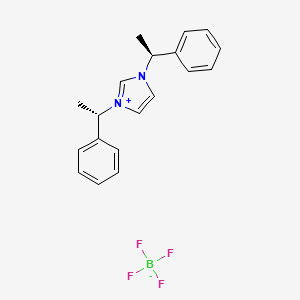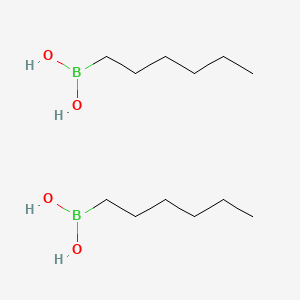
(S)-2-Amino-2-(2-fluoro-3-methoxyphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-AMINO-2-(2-FLUORO-3-METHOXYPHENYL)ETHANOL is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The presence of both amino and hydroxyl functional groups, along with a fluorinated aromatic ring, makes it an interesting molecule for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-AMINO-2-(2-FLUORO-3-METHOXYPHENYL)ETHANOL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methoxybenzaldehyde and a suitable chiral amine.
Reaction Conditions: The key steps may include reductive amination, where the aldehyde is reacted with the chiral amine in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-AMINO-2-(2-FLUORO-3-METHOXYPHENYL)ETHANOL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Reagents like NaNH₂ (Sodium amide) or organolithium reagents.
Major Products
Oxidation: Formation of 2-fluoro-3-methoxybenzaldehyde.
Reduction: Formation of 2-fluoro-3-methoxyaniline.
Substitution: Formation of various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving amino alcohols.
Medicine: Potential use in the development of pharmaceuticals targeting specific pathways.
Industry: Use in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (2S)-2-AMINO-2-(2-FLUORO-3-METHOXYPHENYL)ETHANOL exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity for certain biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-AMINO-2-(2-FLUORO-3-HYDROXYPHENYL)ETHANOL
- (2S)-2-AMINO-2-(2-CHLORO-3-METHOXYPHENYL)ETHANOL
- (2S)-2-AMINO-2-(2-FLUORO-3-METHYLPHENYL)ETHANOL
Uniqueness
(2S)-2-AMINO-2-(2-FLUORO-3-METHOXYPHENYL)ETHANOL is unique due to the combination of its chiral center, the presence of both amino and hydroxyl groups, and the fluorinated aromatic ring. This combination of features can result in unique chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C9H12FNO2 |
|---|---|
Peso molecular |
185.20 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(2-fluoro-3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12FNO2/c1-13-8-4-2-3-6(9(8)10)7(11)5-12/h2-4,7,12H,5,11H2,1H3/t7-/m1/s1 |
Clave InChI |
PELVHAZSRMSRRU-SSDOTTSWSA-N |
SMILES isomérico |
COC1=CC=CC(=C1F)[C@@H](CO)N |
SMILES canónico |
COC1=CC=CC(=C1F)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Bromo-3-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B13910441.png)
![7-[2-(3,7-Dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B13910449.png)







![2-Chloro-N-[3-chloro-4-(4-chloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-nicotinamide](/img/structure/B13910491.png)


